rac-2-Ethyl-Solifenacin Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₅H₃₀N₂O₂ ·HCl |
|---|---|
Molecular Weight |
390.523646 |
Origin of Product |
United States |
Degradation Products:these Impurities Are Formed by the Degradation of the Active Substance Itself, Either During the Manufacturing Process, Storage, or Upon Exposure to Stress Conditions Such As Heat, Light, Humidity, Acid, and Base.
For solifenacin (B1663824) and its analogs, potential degradation pathways include:
Hydrolysis: The ester functional group in the solifenacin structure is susceptible to hydrolysis under acidic or basic conditions, which would cleave the molecule into its constituent acid and alcohol fragments.
Oxidation: The nitrogen atoms in the quinuclidine (B89598) and tetrahydroisoquinoline ring systems are potential sites for oxidation, leading to the formation of N-oxides. The benzylic position of the tetrahydroisoquinoline ring is also susceptible to oxidation.
Photodegradation: Exposure to light can induce degradation, potentially leading to the formation of various photolytic products.
Forced degradation studies are intentionally conducted to identify potential degradation products and to establish the stability-indicating nature of the analytical method. In these studies, the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis. The degradation products formed are then analyzed and characterized.
For example, a known degradation pathway for solifenacin involves oxidation, which can lead to the formation of solifenacin N-oxide. Another potential degradation involves the opening of the tetrahydroisoquinoline ring. The ethyl group in rac-2-Ethyl-Solifenacin Hydrochloride might influence the rate and pathway of these degradation reactions compared to solifenacin.
A thorough understanding of these mechanisms allows for the implementation of appropriate control strategies during synthesis and storage to minimize the formation of impurities and ensure the quality and safety of this compound.
Advanced Analytical Characterization and Structural Elucidation
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for separating rac-2-Ethyl-Solifenacin Hydrochloride from its potential impurities, including process-related impurities and degradation products. These techniques offer high-resolution separation, enabling accurate quantification and purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hybrid technique that combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. It is invaluable for the structural confirmation of this compound and the identification of unknown impurities.
In a typical LC-MS/MS analysis, the HPLC system separates the components of a sample, which are then introduced into the mass spectrometer. The compound is ionized, often using electrospray ionization (ESI) in the positive ion mode. nih.gov The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z). For structural elucidation, tandem mass spectrometry (MS/MS) is employed. The parent ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. This technique is also used to identify and characterize degradation products formed under stress conditions. researchgate.netresearchgate.net
For quantification, especially at low levels such as in pharmacokinetic studies, LC-MS/MS is operated in the selected reaction monitoring (SRM) mode. researchgate.net This involves monitoring a specific precursor ion to product ion transition, which provides high selectivity and sensitivity. researchgate.netoriprobe.com
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) Applications
Thin-Layer Chromatography (TLC) and its advanced version, High-Performance Thin-Layer Chromatography (HPTLC), are used as simpler, more rapid, and cost-effective methods for the analysis of pharmaceutical compounds. These techniques are particularly useful for initial purity screening, monitoring the progress of chemical reactions, and stability studies.
For the analysis of solifenacin-related compounds, HPTLC methods have been developed and validated. researchgate.netscispace.com The separation is achieved on HPTLC plates pre-coated with silica (B1680970) gel 60 F254. researchgate.netscispace.com The mobile phase is optimized to achieve a good separation between the main compound and its impurities; a common mobile phase for solifenacin (B1663824) consists of a mixture of solvents like methanol (B129727), water, and glacial acetic acid. researchgate.net After development, the plates are dried, and the spots are visualized under UV light. Densitometric scanning is then used for quantification. researchgate.netrsc.org
Interactive Data Table: HPTLC Method Parameters for Solifenacin
| Parameter | Typical Value/Condition | Source(s) |
| Stationary Phase | HPTLC plates with silica gel 60 F254 | researchgate.netscispace.com |
| Mobile Phase | Methanol:Water:Glacial Acetic Acid (9:1:0.1, v/v/v) | researchgate.net |
| Detection Wavelength | 216 nm or 222 nm | researchgate.netscispace.com |
| Retention Factor (Rf) | ~0.49 - 0.56 | researchgate.netscispace.com |
| Quantification Range | 2000-10000 ng/band | researchgate.net |
Spectroscopic Methods for Molecular Structure Determination
Spectroscopic techniques are essential for the definitive structural elucidation of this compound, providing detailed information about its molecular framework, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Linkage Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the exact structure of an organic molecule. Both ¹H and ¹³C NMR spectra would be required for the complete structural assignment of this compound.
The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. Key signals would include those for the aromatic protons of the phenyl and isoquinoline (B145761) rings, the aliphatic protons of the quinuclidine (B89598) and ethyl groups, and the protons adjacent to the nitrogen atoms and the ester linkage.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.
The spectrum would be expected to show a strong absorption band for the C=O stretching vibration of the ester functional group, typically in the region of 1700-1750 cm⁻¹. nih.gov Other significant absorptions would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 2850-3100 cm⁻¹), C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹), and C-O and C-N stretching vibrations at lower wavenumbers. nih.govresearchgate.net The presence of the hydrochloride salt may also influence the spectrum, particularly in the regions associated with the amine functional groups. The IR spectrum provides a valuable fingerprint for the compound, useful for identification and comparison with reference standards. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. In the context of this compound, this method is instrumental in identifying and characterizing the chromophores within the molecule. Chromophores are the parts of a molecule responsible for its color, or more broadly, its absorption of light in the UV-Vis spectrum.
The structure of this compound contains a quinoline (B57606) ring system, which is the primary chromophore. This aromatic system possesses π-electrons that can be excited by UV radiation, leading to characteristic absorption bands. The position and intensity of these absorption maxima (λmax) are sensitive to the molecular structure and the solvent used for analysis.
While the precise UV-Vis absorption spectrum for this compound is not publicly documented, it is expected to be very similar to that of Solifenacin due to the identical core chromophoric system. The addition of a 2-ethyl group is not anticipated to significantly alter the fundamental electronic transitions of the quinoline moiety. The analysis would typically involve dissolving the compound in a suitable solvent, such as methanol or ethanol (B145695), and recording the spectrum.
Table 1: Illustrative UV-Vis Absorption Data for a Solifenacin Analog
| Parameter | Value |
|---|---|
| λmax 1 | ~215 nm |
| λmax 2 | ~275 nm |
| Solvent | Methanol |
| Chromophore | Quinoline Ring System |
This table illustrates the expected absorption maxima for a compound like this compound, based on the known spectral properties of the solifenacin class of compounds. The intense absorption at lower wavelengths is characteristic of π-π* transitions within the aromatic system.
X-ray Crystallography for Solid-State Structure Analysis (if applicable)
As of the latest available information, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of related compounds, such as Solifenacin succinate (B1194679), has been determined. In such cases, the analysis reveals the absolute configuration of the chiral center and the intricate network of intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure.
Should a single crystal of this compound be grown, X-ray diffraction analysis would provide invaluable data. The resulting structural information would confirm the connectivity of the atoms, including the placement of the ethyl group on the quinoline ring, and would detail the conformation of the quinuclidinyl moiety and the phenyl group relative to the tetrahydroisoquinoline core.
Table 2: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Z (Molecules per unit cell) | e.g., 4 |
| Calculated Density | g/cm³ |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
This table outlines the key parameters that would be obtained from a successful X-ray crystallographic analysis of this compound.
Advanced Techniques for Chiral Purity Determination
For a racemic compound, which contains an equal mixture of two enantiomers, the determination of chiral purity is a critical analytical step, particularly in the context of pharmaceutical development where one enantiomer may have different pharmacological activity. Advanced chromatographic techniques are the gold standard for separating and quantifying enantiomers.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for this purpose. A CSP is a chromatographic packing material that is itself chiral and can therefore interact differently with the two enantiomers of the analyte. This differential interaction leads to a separation of the enantiomers as they pass through the column, resulting in two distinct peaks in the chromatogram. The ratio of the areas of these two peaks provides a precise measure of the enantiomeric composition.
Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is another powerful technique for enantiomeric separation. SFC often provides faster separations and is considered a "greener" technique due to its use of supercritical carbon dioxide as the primary mobile phase.
The development of a chiral separation method for this compound would involve screening various chiral columns and mobile phase compositions to achieve optimal resolution between the two enantiomer peaks.
Table 3: Representative Chiral HPLC Method Parameters for a Solifenacin Analog
| Parameter | Specification |
|---|---|
| Column | e.g., Chiralcel OD-H |
| Mobile Phase | e.g., Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Retention Time (Enantiomer 1) | e.g., ~8.5 min |
| Retention Time (Enantiomer 2) | e.g., ~10.2 min |
This table provides an example of the experimental conditions that could be used for the chiral separation of a solifenacin-type compound. For this compound, the retention times would be specific to its interaction with the chosen chiral stationary phase.
Impurity Profiling and Degradation Product Analysis
Identification and Characterization of Process-Related Impurities
Process-related impurities in solifenacin (B1663824) can arise from the multi-step synthesis process. These impurities can include unreacted starting materials, by-products of reactions, and products of side reactions. google.com Efficient synthetic routes are designed to minimize the formation of such impurities. researchgate.net
The synthesis of solifenacin typically starts from (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. nih.gov Impurities present in this key starting material or other reagents can be carried through the synthesis and appear in the final product. For instance, the optical purity of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is critical to ensure the desired stereochemistry of the final solifenacin molecule.
Reagents such as alkyl chloroformates are used to form a carbamate (B1207046) intermediate. nih.gov Impurities in these reagents could lead to the formation of undesired side products.
During the synthesis of solifenacin, intermediates are formed, which can themselves be sources of impurities. One key intermediate is a carbamate formed by the condensation of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with an alkyl chloroformate. nih.gov This intermediate then reacts with racemic 3-quinuclidinol. nih.gov Incomplete reactions or side reactions involving these intermediates can lead to the formation of by-products that may be difficult to remove in subsequent purification steps. Haloalkyl-IQL-carbamate is an example of an intermediate in some synthetic routes. google.com
Several synthesis-related impurities have been identified and are often designated with letters (e.g., impurities A–H). researchgate.net These can be stereoisomers or other structurally related compounds. For example, since solifenacin has two chiral centers, the formation of undesired stereoisomers is a possibility. hakon-art.com Specific synthesis-related impurities that have been identified include:
Impurity X : 1-({[(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}oxy)pyrrolidine-2,5-dione. google.com
Impurity Y : bis[(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl]methanone. google.com
Table 1: Process-Related Impurities of Solifenacin
| Impurity Name | Structure/Description | Source |
|---|---|---|
| Impurities A-H | General designation for synthesis-related impurities | Synthesis Process researchgate.net |
| Impurity X | 1-({[(1S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}oxy)pyrrolidine-2,5-dione | Synthesis By-product google.com |
| Impurity Y | bis[(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl]methanone | Synthesis By-product google.com |
| Stereoisomers | (SS), (RR), and (RS) isomers of solifenacin | Synthesis Process hakon-art.com |
Investigation of Degradation Pathways and Stability-Indicating Methods
Understanding the degradation pathways of solifenacin is essential for developing stable formulations and appropriate storage conditions. Stability-indicating analytical methods are required to separate and quantify the drug substance from its degradation products.
Forced degradation studies are conducted to intentionally degrade the drug substance under various stress conditions. These studies help to identify potential degradation products and establish the degradation pathways. The most common degradation pathway for solifenacin appears to be oxidation. researchgate.net Oxidation can lead to the formation of several impurities, designated as Impurities I–K. researchgate.net
Several degradation products of solifenacin have been identified and characterized:
Solifenacin N-oxide (Impurity I) : This is one of the most commonly observed and identified degradation products. researchgate.netnih.gov It is formed through the N-oxidation of the quinuclidine (B89598) ring. mdpi.com The synthesis of this impurity has been reported, for example, by reacting solifenacin succinate (B1194679) with hydrogen peroxide in the presence of sodium tungstate and methanesulfonic acid. hakon-art.com
Impurity K : This impurity results from the oxidation of solifenacin at the double benzylic position. nih.gov It can be synthesized from solifenacin using cerium(IV) ammonium nitrate. nih.govmdpi.com
YM217880 : This is another degradation product identified through HPLC analysis in stability studies. mdpi.com
[2-(2-benzoyl-phenyl)-ethyl]-1-aza-bicyclo[2.2.2]octyl-3-carbamate : This impurity is formed through the oxidative ring-opening of solifenacin. google.com
Table 2: Degradation Products of Solifenacin
| Degradation Product | Formation Pathway |
|---|---|
| Solifenacin N-oxide (Impurity I) | N-oxidation of the quinuclidine ring mdpi.com |
| Impurity K | Oxidation at the double benzylic position nih.gov |
| YM217880 | Degradation mdpi.com |
| [2-(2-benzoyl-phenyl)-ethyl]-1-aza-bicyclo[2.2.2]octyl-3-carbamate | Oxidative ring-opening google.com |
Development and Validation of Analytical Methods for Impurity Quantification
The accurate quantification of impurities in rac-2-Ethyl-Solifenacin Hydrochloride necessitates the development and validation of sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) is the most widely applied technique for this purpose, often coupled with mass spectrometry (MS) for the identification of unknown impurities.
A robust, stability-indicating HPLC method is crucial for separating the active ingredient from its potential impurities and degradation products. The development of such a method involves a systematic optimization of various chromatographic parameters, including the stationary phase (column), mobile phase composition, pH, flow rate, and detection wavelength.
For the analysis of related compounds to solifenacin, a gradient reverse-phase liquid chromatography (RP-HPLC) method is often employed. The mobile phase typically consists of a buffer solution (e.g., phosphate buffer) and an organic modifier like acetonitrile. A gradient elution allows for the effective separation of compounds with a wide range of polarities. Detection is commonly performed using a photodiode array (PDA) detector, which allows for the monitoring of multiple wavelengths simultaneously and can provide information about the purity of the peaks.
Validation of the analytical method is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following tables present hypothetical data for the validation of an HPLC method for the quantification of impurities in this compound, based on typical acceptance criteria in the pharmaceutical industry.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| % RSD of replicate injections | Not more than 5.0% |
Table 2: Linearity and Range for Impurity A
| Concentration (µg/mL) | Peak Area |
| 0.05 | 1250 |
| 0.10 | 2510 |
| 0.25 | 6275 |
| 0.50 | 12550 |
| 0.75 | 18825 |
| Correlation Coefficient (r²) | ≥ 0.998 |
Table 3: Accuracy (Recovery) of Impurity B
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 0.25 | 0.245 | 98.0% |
| 100% | 0.50 | 0.505 | 101.0% |
| 150% | 0.75 | 0.743 | 99.1% |
| Acceptance Criteria | 90.0% - 110.0% |
Table 4: Precision (Repeatability) for Impurity C at 100% Level
| Injection | Peak Area |
| 1 | 15432 |
| 2 | 15510 |
| 3 | 15398 |
| 4 | 15488 |
| 5 | 15525 |
| 6 | 15460 |
| Mean | 15468.8 |
| Standard Deviation | 48.2 |
| % RSD | 0.31% |
| Acceptance Criteria | ≤ 5.0% |
Mechanisms of Impurity Formation in Synthetic Pathways
Impurities in this compound can originate from various sources, including starting materials, intermediates, reagents, and side reactions occurring during the synthesis. Understanding the potential reaction pathways that lead to impurity formation is crucial for controlling their levels in the final API.
While the specific synthetic route for this compound is not detailed in the provided search results, general principles of organic synthesis and knowledge of the solifenacin structure allow for the postulation of potential impurity formation mechanisms.
Preclinical Pharmacological Investigations and Mechanistic Studies
Cellular and Molecular Mechanisms of Action
Effects on Smooth Muscle Contractility in Isolated Tissues (e.g., urinary bladder):No data on the effects of this specific compound on isolated bladder tissue is available.
Should preclinical pharmacological data for rac-2-Ethyl-Solifenacin Hydrochloride be published in the future, a detailed article can be generated.
Neurotransmitter Release Modulation (e.g., ATP release from afferent nerves)
The sensation of urinary urgency, a primary symptom of overactive bladder, is understood to be linked to the overactivation of afferent nerves in the bladder. researchgate.netnih.gov Emerging research suggests that the urothelium, the layer of cells lining the bladder, plays a critical role in this signaling pathway through the release of non-neuronal chemical messengers. researchgate.net One of the key neurotransmitters involved is Adenosine Triphosphate (ATP). researchgate.net
Stimulation of muscarinic receptors located on the urothelium is believed to trigger the release of ATP. researchgate.netnih.gov This released ATP can then act on purinergic receptors on nearby afferent nerves, leading to their activation and the subsequent sensation of urgency. researchgate.net Preclinical studies have demonstrated that solifenacin (B1663824) can inhibit this process. Its mechanism involves suppressing the non-neuronal release of ATP from the urothelium, thereby reducing a key trigger for afferent nerve activation. researchgate.netnih.gov
In addition to ATP, acetylcholine (B1216132) (ACh) released from the urothelium is also implicated in bladder sensation. In studies using isolated whole bladders from mice subjected to stress, which induces an overactive bladder phenotype, the release of ACh into the surrounding fluid was significantly increased. bond.edu.au Treatment with solifenacin was shown to decrease this elevated ACh release back to baseline levels. bond.edu.au Furthermore, investigations on human detrusor smooth muscle strips have shown that solifenacin can cause a significant decrease in acetylcholine release induced by electrical field stimulation, suggesting a potential action on prejunctional receptors in cholinergic nerve endings. bond.edu.au
In Vivo Preclinical Pharmacodynamics in Animal Models
Evaluation of Functional Efficacy in Relevant Preclinical Models (e.g., bladder function in rats)
The functional efficacy of solifenacin has been extensively evaluated in rodent models, typically using cystometry in anesthetized rats to measure changes in bladder function. These studies consistently show that solifenacin administration increases the bladder's capacity to hold urine.
In one such study, solifenacin produced a dose-dependent increase in the maximum bladder capacity of anesthetized rats without significantly altering the maximum intravesical pressure during micturition at the tested doses. researchgate.net
| Dose (mg/kg) | Change in Maximum Bladder Capacity (%) | Change in Maximum Intravesical Pressure (%) |
|---|---|---|
| 0.03 | +25 | -5 |
| 0.1 | +50* | -8 |
| 0.3 | +80** | -10 |
Further detailed investigations using pressure-volume analysis in rats have elucidated that solifenacin enhances bladder compliance. nih.gov This means the bladder can store a larger volume of urine with a smaller increase in pressure. In these experiments, intra-arterial administration of solifenacin led to a significant, dose-dependent increase in mean bladder compliance (Cm), alongside a reduction in peak micturition pressure and an increase in voided volume. nih.gov
| Parameter | Control (Baseline) | Solifenacin (1 x 10⁻¹ mg/kg) | % Change |
|---|---|---|---|
| Peak Pressure (cmH₂O) | 35.2 | 28.1 | -20.2% |
| Voided Volume (ml) | 0.45 | 0.65 | +44.4% |
| Mean Compliance (Cm) (ml/cmH₂O) | 0.028 | 0.045* | +60.7% |
Physiological Responses to Muscarinic Receptor Modulation
The primary mechanism of action for solifenacin is as a competitive antagonist at muscarinic acetylcholine receptors. wikipedia.org It exhibits a higher affinity for the M₃ receptor subtype compared to other muscarinic receptor subtypes. researchgate.netwikipedia.org
In the urinary bladder, the contraction of the detrusor smooth muscle is predominantly mediated by the activation of M₃ receptors by acetylcholine. researchgate.netwikipedia.org By competitively blocking these receptors, solifenacin reduces the contractile tone of the detrusor muscle. wikipedia.org This antagonism results in bladder relaxation, which allows the bladder to store larger volumes of urine at lower pressures, directly correlating with the increased bladder capacity and compliance observed in preclinical models. nih.govwikipedia.org
The therapeutic effect is not limited to the detrusor muscle. Solifenacin also binds with high affinity to muscarinic receptors located in the bladder urothelium. nih.gov This action on urothelial receptors is consistent with its ability to modulate the release of neurotransmitters like ATP, as described in section 5.2.4, contributing to a reduction in the afferent signaling that underlies the sensation of urgency. researchgate.netnih.gov
Stereoselective Pharmacological Activity and Enantiomeric Differences
Solifenacin is a chiral molecule, possessing two stereocenters. This gives rise to the possibility of four distinct stereoisomers: (R,S), (S,R), (R,R), and (S,S). The pharmacologically active product marketed for clinical use is a single, specific enantiomer: the (1S, 3'R)-enantiomer. phenomenex.com
The principles of pharmacology dictate that different stereoisomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties due to stereoselective interactions with chiral biological targets like receptors and enzymes. nih.gov While analytical methods using techniques such as high-performance liquid chromatography (HPLC) have been developed to effectively separate and quantify the various stereoisomers of solifenacin nih.gov, detailed preclinical data directly comparing the pharmacological activity—such as the receptor binding affinity or functional potency—of the individual enantiomers and diastereomers are not extensively reported in the scientific literature. The focus of pharmacological development has been on the potent (1S, 3'R)-enantiomer.
Preclinical Pharmacokinetic and Metabolic Pathway Research
Absorption Mechanisms and Permeability Studies (in vitro, ex vivo animal models)
Studies on solifenacin (B1663824) indicate that it is well-absorbed following oral administration. The primary mechanism of absorption across the intestinal epithelium is passive diffusion, suggesting that no specific transport proteins are involved in its uptake. wikipedia.org Its high absolute bioavailability, approximately 90% in humans, underscores its efficient absorption. fda.govnih.gov In vitro permeability studies using Caco-2 cell monolayers, a standard model for predicting human intestinal absorption, would typically be used in preclinical development to confirm such passive permeability characteristics.
Distribution Characteristics in Preclinical Species (e.g., tissue distribution)
Following absorption, solifenacin distributes extensively into body tissues. Preclinical studies in mice have shown that orally administered solifenacin binds persistently to muscarinic receptors in various tissues, including the bladder, prostate, and submaxillary gland. This binding is slower in onset but of a longer duration compared to other antimuscarinic agents like oxybutynin. The volume of distribution is large, measured at approximately 600 L in humans, which is indicative of wide distribution outside the vascular compartment. fda.govnih.gov Solifenacin is about 98% bound to plasma proteins, mainly to α1-acid glycoprotein. wikipedia.orgfda.gov
Metabolic Transformations and Enzyme Systems Involved (e.g., CYP3A4, CYP1A1, CYP2D6)
Solifenacin undergoes extensive metabolism, primarily in the liver. The main cytochrome P450 (CYP) enzyme responsible for its biotransformation is CYP3A4. wikipedia.orgfda.govpa2online.org However, alternate, minor metabolic pathways involving CYP1A1 and CYP2D6 have also been identified. fda.gov The primary metabolic reactions involve oxidation and hydroxylation.
Identification of Metabolites (e.g., 4R-hydroxy metabolite, 4R-hydroxy N-oxide metabolite)
Several metabolites of solifenacin have been identified in human plasma and excreta. The main metabolic pathways are:
N-oxidation of the quinuclidine (B89598) ring to form the N-oxide of solifenacin.
4R-hydroxylation of the tetrahydroisoquinoline ring, which produces the only pharmacologically active metabolite, 4R-hydroxy solifenacin. fda.govfda.gov
Further oxidation of the hydroxylated metabolite to form the 4R-hydroxy-N-oxide of solifenacin . fda.gov
Direct N-glucuronidation . fda.gov
Of these, only the parent drug, solifenacin, and its 4R-hydroxy metabolite are considered to contribute to the pharmacological effect. fda.govfda.gov
Enzyme Kinetics and Inhibition Studies in Preclinical Systems
In vitro studies using human liver microsomes have been conducted to understand the enzyme kinetics of solifenacin metabolism. The formation of the 4R-hydroxy solifenacin (M3) metabolite was found to be largely mediated by CYP3A4, with a Michaelis-Menten constant (Km) of 43-56 µM. pa2online.org The formation of the N-oxide metabolite (M2) occurred with a Km of 64-93 µM and involved multiple CYP isoenzymes. pa2online.org
In terms of enzyme inhibition, solifenacin demonstrates a low potential for clinically significant drug-drug interactions. In vitro studies have shown that at therapeutic concentrations, solifenacin does not significantly inhibit the activity of major CYP enzymes, including CYP1A1/2, 2C9, 2C19, 2D6, or 3A4. fda.govnih.govpa2online.org
Elimination Pathways and Excretion Mechanisms (e.g., urinary, fecal)
Solifenacin and its metabolites are eliminated from the body through both renal and fecal routes. Following administration of a radiolabeled dose to humans, approximately 69.2% of the radioactivity was recovered in the urine and 22.5% in the feces over 26 days. fda.govdrugbank.com Unchanged solifenacin accounts for less than 15% of the dose excreted in urine. fda.gov The major metabolites identified in urine are the N-oxide, 4R-hydroxy solifenacin, and the 4R-hydroxy-N-oxide of solifenacin. fda.gov
Table 1: Elimination of Solifenacin and its Metabolites
| Excretion Route | Percentage of Administered Dose | Major Forms Excreted |
| Urine | ~69.2% drugbank.com | Unchanged Solifenacin, N-oxide, 4R-hydroxy, 4R-hydroxy-N-oxide fda.gov |
| Feces | ~22.5% drugbank.com | 4R-hydroxy solifenacin fda.gov |
| Exhaled Air | ~0.4% drugbank.com | - |
Bioanalytical Method Development for Preclinical Pharmacokinetic Studies
Sensitive and specific bioanalytical methods are crucial for quantifying solifenacin in biological matrices during preclinical studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard technique for this purpose. Validated methods have been developed for the quantification of solifenacin in plasma from various species, including rats.
These methods typically involve a sample preparation step, such as protein precipitation or solid-phase extraction, followed by chromatographic separation and detection by mass spectrometry in the multiple reaction monitoring (MRM) mode. For instance, a validated LC-MS/MS method for rat plasma utilized MRM transitions of m/z 363.2→193.2 for solifenacin. Such methods demonstrate good linearity, precision, and accuracy over a range suitable for pharmacokinetic analysis.
Table 2: Example of Bioanalytical Method Parameters for Solifenacin
| Parameter | Details |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Matrix | Rat Plasma |
| Extraction | Protein Precipitation or Solid-Phase Extraction |
| Detection Mode | Positive Ion Electrospray Ionization (ESI+) |
| MRM Transition | Parent ion (m/z 363.2) → Product ion (m/z 193.2) |
| Linear Range | e.g., 0.1 - 100.0 ng/mL |
Drug-Drug Interaction Potential at the Preclinical Metabolic Level
The potential for a new chemical entity to induce or inhibit drug-metabolizing enzymes is a critical component of preclinical evaluation, as it can predict the likelihood of drug-drug interactions (DDIs) in a clinical setting. For rac-2-Ethyl-Solifenacin Hydrochloride, this assessment focuses primarily on its interaction with the cytochrome P450 (CYP) enzyme system, the principal pathway for its metabolism.
Solifenacin, the active moiety, is extensively metabolized in the liver. fda.gov The primary metabolic pathway is mediated by the CYP3A4 isozyme. fda.govfda.govnih.gov However, alternative metabolic routes involving other CYP enzymes also exist. fda.gov Preclinical in vitro studies using human liver microsomes are essential to characterize the inhibitory and inductive potential of the compound.
Research indicates that solifenacin itself does not significantly influence the activity of several key CYP enzymes, including CYP1A1/2, CYP2C9, and CYP2D6. nih.gov While a weak inhibitory potential has been noted for CYP2C19 in vitro, clinical drug-drug interactions with substrates of this enzyme are considered unlikely. nih.gov
A study examining the inhibitory potential of various antimuscarinic agents, including solifenacin, on seven major human CYP enzymes provides further insight. nih.gov This research utilized a standardized cocktail inhibition assay with human liver microsomes to determine the half-maximal inhibitory concentrations (IC₅₀). nih.gov The findings from such studies are crucial for predicting whether co-administration of this compound with other drugs could lead to altered plasma concentrations and potential toxicity or loss of efficacy.
The risk of clinically significant metabolic drug-drug interactions with solifenacin is generally considered low, particularly when compared to other drugs in its class that are also metabolized by the polymorphic CYP2D6 enzyme. nih.gov
Detailed Research Findings
In vitro studies with human liver microsomes have been conducted to evaluate the direct inhibitory effects of solifenacin on major cytochrome P450 enzymes. The following table summarizes the inhibitory potential, typically reported as IC₅₀ values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
Table 1: In Vitro Inhibitory Potential of Solifenacin on Human Cytochrome P450 Enzymes
| CYP Isozyme | Inhibitory Potential | Finding |
|---|---|---|
| CYP1A1/2 | No significant influence on activity. nih.gov | Unlikely to alter the metabolism of CYP1A1/2 substrates. |
| CYP2C9 | No significant influence on activity. nih.gov | Unlikely to alter the metabolism of CYP2C9 substrates. |
| CYP2C19 | Weak inhibitory potential observed in vitro. nih.gov | Clinical drug-drug interactions are considered very unlikely. nih.gov |
| CYP2D6 | No significant influence on activity. nih.gov | Unlikely to alter the metabolism of CYP2D6 substrates. |
| CYP3A4 | No significant influence on activity. nih.gov | Unlikely to inhibit its own primary metabolic pathway or that of co-administered CYP3A4 substrates. |
It is important to note that while solifenacin is a substrate of CYP3A4, it does not appear to be a significant inhibitor of this enzyme. nih.gov This reduces the risk of autoinhibition or interactions with other CYP3A4 substrates.
The potential for drug-drug interactions extends beyond direct enzyme inhibition to include effects on drug transporters. In vitro data suggest that solifenacin has a weak inhibitory potential for P-glycoprotein (P-gp), a key efflux transporter. nih.gov However, similar to the findings for CYP2C19, clinically relevant interactions with P-gp substrates are deemed improbable. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Computational Chemistry and Molecular Modeling for SAR Analysis
Computational modeling and molecular docking have become indispensable tools in modern drug discovery, providing critical insights into the binding modes of ligands and guiding the rational design of more selective and potent molecules. For muscarinic acetylcholine (B1216132) receptors (mAChRs), which are G protein-coupled receptors (GPCRs), the high degree of homology in the orthosteric binding sites among subtypes makes selective antagonist design particularly challenging. nih.govresearchgate.net
Structure-based design efforts have been facilitated by the crystallization of muscarinic receptors. Molecular docking studies of solifenacin (B1663824) and its analogs into the M3 receptor's binding pocket help to rationalize the observed SAR. These models show that the key interactions involve the protonated nitrogen of the quinuclidine (B89598) ring forming a salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3), a common feature for aminergic GPCR ligands. The ester moiety of the carbamate (B1207046) linker can act as a hydrogen bond acceptor, while the 1-phenyl and the fused benzene ring of the tetrahydroisoquinoline (THIQ) core engage in extensive hydrophobic and π-stacking interactions with aromatic residues within the binding pocket. researchgate.net
Computational studies on related M3 antagonists have demonstrated that subtle differences in the orthosteric pocket, particularly in the extracellular loop 2 (ECL2), can be exploited to achieve selectivity over the M2 subtype. nih.govresearchgate.net For a derivative like 2-Ethyl-Solifenacin, molecular modeling would be crucial to predict how the addition of an ethyl group at the 2-position of the quinuclidine ring might alter the ligand's conformation and its fit within the binding pocket. Depending on its orientation, the ethyl group could either introduce a steric clash, potentially reducing affinity, or engage in new favorable hydrophobic interactions, possibly enhancing potency or altering the selectivity profile.
Elucidation of Key Pharmacophoric Features
The pharmacophore for M3 antagonism, exemplified by the solifenacin scaffold, consists of several key features that are essential for high-affinity binding. These features have been elucidated through the synthesis and evaluation of numerous analogs. researchgate.net
The essential components of the solifenacin pharmacophore are:
A Basic Amine Group: The nitrogen atom in the quinuclidine moiety is protonated at physiological pH, forming a cationic head. This positive charge is crucial for the primary anchoring interaction with the negatively charged carboxylate side chain of the conserved aspartate residue (Asp147 in the M3 receptor) in the binding pocket. researchgate.net
A Hydrogen Bond Acceptor: The carbonyl oxygen of the carbamate linker serves as a hydrogen bond acceptor, forming interactions with residues in the binding site, thereby contributing to the stability of the ligand-receptor complex.
Two Lipophilic/Aromatic Regions: The 1-phenyl group and the tetrahydroisoquinoline (THIQ) bicyclic system provide the necessary lipophilicity and opportunities for hydrophobic and aromatic interactions (e.g., π-π stacking, van der Waals forces) with non-polar and aromatic amino acid residues in the receptor's orthosteric pocket. researchgate.net The conformational restriction imposed by the THIQ scaffold is a key design element that pre-organizes the molecule into a favorable conformation for binding, enhancing affinity compared to more flexible analogs. researchgate.net
The spatial arrangement of these three features is critical for optimal receptor interaction.
Impact of Stereochemistry on Biological Activity and Receptor Interaction
Stereochemistry is a critical determinant of the biological activity of solifenacin, which possesses two chiral centers: one at the C1 position of the tetrahydroisoquinoline ring and the other at the C3' position of the quinuclidinyl moiety. This results in four possible stereoisomers: (1S, 3'R), (1R, 3'S), (1S, 3'S), and (1R, 3'R). researchgate.netphenomenex.com
Pharmacological studies have unequivocally demonstrated that the biological activity resides almost exclusively in a single stereoisomer. The marketed drug, solifenacin, is the (+)-(1S, 3'R) isomer. researchgate.netphenomenex.com This stereoselectivity is a direct consequence of the three-dimensional chiral environment of the muscarinic receptor's binding site. Only the (1S, 3'R) isomer can achieve the optimal orientation of its key pharmacophoric features to engage with the corresponding interaction points within the receptor. acs.orgbiomedgrid.com The other stereoisomers exhibit significantly lower affinity for muscarinic receptors due to improper fit and potential steric hindrance, which prevents the establishment of the key binding interactions.
For rac-2-Ethyl-Solifenacin Hydrochloride, which is a racemic mixture, it is expected that the biological activity would also be stereochemically dependent. The introduction of the ethyl group on the quinuclidine ring does not remove the original chiral centers. Therefore, the racemic mixture would contain different stereoisomers, and it is highly probable that one specific isomer would be responsible for the majority of the pharmacological effect, analogous to the parent compound.
| Stereoisomer of Solifenacin | Relative Muscarinic Receptor Affinity |
| (1S, 3'R) | High (Active Eutomer) |
| (1R, 3'S) | Low (Distomer) |
| (1S, 3'S) | Low |
| (1R, 3'R) | Low |
Correlations between Structural Modifications and Preclinical Pharmacological Profiles
The preclinical pharmacological profile of solifenacin and its analogs is directly correlated with structural modifications. The initial development of solifenacin involved the systematic modification of the 1-aryl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate scaffold to optimize potency and, crucially, bladder selectivity. researchgate.net
Studies on this class of compounds revealed several key SAR trends:
The 1-Aryl Group: The presence of a phenyl group at the 1-position of the THIQ core is optimal for high affinity. Modifications to this ring can significantly impact potency.
The Quinuclidinyl Ester: The (R)-quinuclidin-3-yl ester was found to be superior to the (S)-enantiomer and other alcohol moieties, highlighting the importance of this group's specific stereochemistry and structure for receptor interaction. researchgate.net
The THIQ Scaffold: This conformationally restricted core is a key feature that distinguishes solifenacin from more flexible antagonists like oxybutynin. This rigidity is believed to contribute to its receptor selectivity profile. researchgate.netnih.gov
In preclinical studies, solifenacin demonstrated a higher affinity for the M3 receptor subtype over the M2 subtype. nih.govnih.gov This selectivity is considered advantageous because M3 receptors are the primary mediators of bladder detrusor muscle contraction, while M2 receptors are predominant in the heart. nih.gov Furthermore, solifenacin exhibited functional selectivity for the urinary bladder over the salivary glands in animal models, which was predicted to translate into a lower incidence of dry mouth compared to non-selective agents. nih.govbohrium.com
For this compound, the addition of an ethyl group at the 2-position of the quinuclidine ring represents a structural modification whose impact has not been extensively published in peer-reviewed literature. Based on general SAR principles, this modification could influence the compound's properties in several ways. It would increase the lipophilicity and steric bulk around the cationic amine. This might affect the ligand's ability to penetrate the binding pocket, potentially altering its affinity and selectivity profile compared to solifenacin.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M2/M3 Selectivity Ratio |
| Solifenacin | 26 | 170 | 12 | 110 | 31 | 14.2 |
| Oxybutynin | ~2.5 | ~20 | ~1.25 | - | - | 16 |
| Tolterodine | ~10 | ~25 | ~10 | - | - | 2.5 |
| Darifenacin | ~10 | ~50 | ~2 | - | - | 25 |
Data compiled from various in vitro binding studies. nih.govnih.gov Exact values may vary between studies.
Design Principles for Enhanced Selectivity and Potency
Key design principles include:
Conformational Restriction: Introducing rigid molecular scaffolds, such as the tetrahydroisoquinoline system in solifenacin, reduces the number of possible conformations the molecule can adopt. researchgate.net This pre-organizes the ligand into a bioactive conformation, which can lead to higher affinity and selectivity, as the rigid structure is more complementary to the target receptor's binding site than to off-target sites.
Exploitation of Non-Conserved Residues: While the core of the orthosteric binding pocket is highly conserved across muscarinic subtypes, peripheral regions and extracellular loops show more sequence divergence. nih.gov Structure-guided design strategies aim to introduce chemical moieties on the ligand that can interact favorably with unique (non-conserved) residues in the M3 receptor, while potentially creating unfavorable interactions (e.g., steric clashes) with residues in other subtypes like M2. nih.govresearchgate.net
Optimizing Physicochemical Properties: Properties such as lipophilicity and polarity are fine-tuned to achieve a balance between receptor affinity and a favorable pharmacokinetic profile. For instance, while some lipophilicity is required for binding, excessive lipophilicity can lead to non-specific binding and increased potential for blood-brain barrier penetration, which is often undesirable for peripherally acting drugs. nih.gov
The development of solifenacin, with its unique rigid core and specific stereochemistry, is a successful application of these principles, resulting in a compound with a distinct pharmacological profile characterized by high affinity for M3 receptors and functional bladder selectivity. researchgate.netnih.gov
Polymorphism and Solid State Characterization Academic Focus
Identification of Polymorphic Forms
Detailed investigations into the solid-state chemistry of solifenacin (B1663824) and its derivatives have led to the identification of various crystalline forms. While specific literature on rac-2-Ethyl-Solifenacin Hydrochloride is limited, the broader research on related solifenacin salts provides a strong indication of its potential for polymorphism. For instance, studies have successfully identified and characterized distinct crystalline forms of solifenacin succinate (B1194679), often designated as Form A or by other identifiers. The existence of these different solid-state forms underscores the importance of screening for polymorphism during the development of related compounds like this compound.
Crystallization Processes and Control of Polymorph Formation
The ability to control the formation of a specific polymorphic form is a critical aspect of pharmaceutical manufacturing. The crystallization process is a key determinant of the resulting solid form. Factors that significantly influence which polymorph is obtained include the choice of solvent, the rate of cooling or evaporation, the degree of supersaturation, and the presence of impurities.
For solifenacin and its salts, various crystallization techniques have been explored to isolate specific polymorphs. These methods often involve dissolving the crude compound in a suitable solvent or a mixture of solvents at an elevated temperature, followed by controlled cooling to induce crystallization. The selection of the solvent system is crucial, as different solvents can favor the nucleation and growth of distinct crystal lattices. For example, a specific crystalline form of a solifenacin salt might be obtained by crystallization from a mixture of ethanol (B145695) and water under defined conditions. The precise control of these parameters is essential to ensure the consistent production of the desired polymorph with reproducible physicochemical properties.
Techniques for Polymorph Characterization (e.g., X-ray Powder Diffraction)
A comprehensive suite of analytical techniques is employed to characterize and differentiate between the polymorphic forms of a pharmaceutical compound.
X-ray Powder Diffraction (XRPD) is the primary and most definitive technique for identifying crystalline polymorphs. Each crystalline form possesses a unique three-dimensional lattice structure, which results in a characteristic XRPD pattern, often referred to as a "fingerprint." This pattern consists of a series of peaks at specific diffraction angles (2θ), which are indicative of the d-spacings of the crystal lattice planes.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature. DSC analysis can reveal the melting point, enthalpy of fusion, and any solid-state phase transitions, all of which can be unique to a specific polymorph.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This technique is particularly useful for identifying the presence of solvates or hydrates, which are crystalline forms that incorporate solvent molecules into their lattice.
Infrared (IR) Spectroscopy provides information about the vibrational modes of the molecules within the crystal. Differences in the crystal packing and intermolecular interactions between polymorphs can lead to subtle but measurable shifts in the IR absorption bands.
Below is an illustrative data table representing typical XRPD data for a crystalline form of a solifenacin salt.
| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |
| 6.2 | 14.25 | 45 |
| 9.8 | 9.02 | 60 |
| 12.5 | 7.08 | 80 |
| 15.7 | 5.64 | 100 |
| 17.9 | 4.95 | 75 |
| 20.3 | 4.37 | 55 |
| 22.1 | 4.02 | 30 |
| 25.2 | 3.53 | 40 |
Note: This table provides representative data for illustrative purposes. The actual peak positions and intensities would be specific to a particular polymorph of this compound.
Thermodynamic Stability and Interconversion of Polymorphs
The different polymorphic forms of a compound exhibit different thermodynamic stabilities. At any given temperature and pressure, one polymorph will be the most stable, having the lowest Gibbs free energy. The other forms are considered metastable and have a tendency to convert to the more stable form over time.
Understanding the thermodynamic relationship between polymorphs is crucial for selecting the appropriate form for pharmaceutical development. The most stable polymorph is generally chosen to ensure the long-term stability of the drug product and to prevent any changes in its solid-state properties during storage.
The interconversion of polymorphs can be influenced by various factors, including temperature, humidity, and mechanical stress (e.g., grinding or compression). Studies to determine the relative stability of polymorphs often involve slurry conversion experiments. In these experiments, a mixture of two or more polymorphs is stirred in a solvent in which they are sparingly soluble. Over time, the metastable forms will dissolve and the most stable form will crystallize, allowing for the determination of the thermodynamic stability hierarchy.
Future Research Directions and Translational Perspectives
Development of Advanced Preclinical Models
Currently, specific preclinical models to evaluate the pharmacological and toxicological profile of rac-2-Ethyl-Solifenacin Hydrochloride are not described in the existing literature. Future research should prioritize the development of such models to elucidate its potential effects. Standard preclinical studies for solifenacin (B1663824) have utilized animal models to investigate its efficacy in overactive bladder (OAB). For instance, solifenacin has been shown to increase bladder capacity in rat models of OAB without significantly affecting residual urine. nih.gov
Future preclinical models for this compound could include:
In vitro assays: Utilizing cell lines expressing various muscarinic receptor subtypes (M1, M2, M3, M4, M5) to determine the binding affinity and functional activity of each enantiomer of this compound. This would help to understand if the ethyl substitution and stereochemistry alter the receptor interaction profile compared to solifenacin.
Ex vivo tissue studies: Using isolated bladder strips from various species (e.g., rat, guinea pig) to assess the compound's effect on muscle contraction and relaxation. This would provide insights into its potential efficacy and tissue selectivity.
In vivo animal models: Employing rodent models of OAB to investigate the compound's effects on urodynamic parameters. Furthermore, specialized animal models, such as those for Parkinson's disease which can also present with OAB symptoms, could be considered to explore its effects in specific patient populations. clinicaltrials.gov
Investigation of Novel Pharmacological Targets (beyond muscarinic receptors)
While solifenacin's primary mechanism of action is the antagonism of muscarinic receptors, particularly the M3 subtype, research into related compounds should not be confined to this target class. drugbank.com The structural modifications in this compound may confer affinity for other receptors or ion channels.
A potential avenue for investigation is the effect on potassium channels. Recent studies have indicated that solifenacin can activate M-type K+ currents independently of its antimuscarinic action. nih.gov The EC50 value for this effect was calculated to be 0.34 μM. nih.gov Future research should explore whether this compound or its individual enantiomers share this property, and to what extent. This could have implications for its therapeutic profile, as M-type potassium channel modulators are being investigated for various neurological conditions.
Furthermore, some anticholinergic agents can indirectly affect dopamine (B1211576) levels in the synaptic gap. nih.gov Investigating the potential for this compound to interact with dopamine or other neurotransmitter systems would be a valuable area of future research, especially concerning potential central nervous system effects.
Exploration of Synergistic Effects with Other Therapeutic Agents
The potential for synergistic interactions between this compound and other drugs is a critical area for future investigation, particularly if this compound is present as an impurity in solifenacin formulations. While clinical studies have explored the combination of solifenacin succinate (B1194679) with other drugs like tamsulosin (B1681236) for treating OAB, similar preclinical investigations for its impurities are lacking. alliedacademies.org
Future preclinical studies should aim to:
Identify potential pharmacokinetic and pharmacodynamic interactions. Solifenacin is primarily metabolized by the CYP3A4 enzyme. nih.govnih.gov It is crucial to determine if this compound is also a substrate, inhibitor, or inducer of CYP enzymes, as this could lead to drug-drug interactions.
Evaluate synergistic or antagonistic effects when co-administered with other medications commonly used in the target patient population, such as other anticholinergics, alpha-blockers, or drugs for comorbid conditions. For example, in clinical settings, the combination of solifenacin with other drugs has shown obvious curative effects. alliedacademies.orgalliedacademies.org
Application of Omics Technologies in Preclinical Research (e.g., metabolomics, proteomics)
Omics technologies offer powerful tools to gain a comprehensive understanding of the biological effects of a compound. For a novel substance like this compound, these approaches can provide unbiased insights into its mechanism of action and potential off-target effects.
A recent study utilized a metabolomics approach to interpret changes in rat plasma metabolites after the administration of solifenacin succinate. scielo.br This study identified significant changes in metabolites such as arachidonic acid, thromboxane (B8750289) A2, and various amino acids. scielo.br A similar metabolomics study on this compound could reveal its unique metabolic fingerprint and downstream biological consequences.
Proteomics can also be employed to identify protein targets that covalently bind to the compound or whose expression levels are altered upon exposure. nih.gov This could be particularly useful in identifying novel pharmacological targets beyond the muscarinic receptors. An integrated metabolomic and proteomic approach would provide a systems-level understanding of the compound's effects.
Computational Approaches for Drug Discovery and Optimization
Computational modeling and simulation can play a vital role in the early assessment of compounds like this compound. These in silico methods can predict various properties and guide further experimental work.
Future computational studies could include:
Molecular Docking: Simulating the binding of the R- and S-enantiomers of 2-Ethyl-Solifenacin to the known structures of muscarinic receptors and other potential targets identified through proteomics or other screening methods. This would help to rationalize binding affinities and selectivities.
Quantitative Structure-Activity Relationship (QSAR) models: Developing models to predict the activity and potential toxicity of solifenacin-related impurities based on their chemical structure.
Pharmacokinetic (ADME) modeling: Predicting the absorption, distribution, metabolism, and excretion properties of this compound to anticipate its in vivo behavior.
These computational approaches can help to prioritize experimental studies and accelerate the characterization of this and other related compounds.
Regulatory Science Implications for Impurity Control and Stereochemical Purity in Pharmaceutical Development
The presence of impurities, including stereoisomers, in pharmaceutical products is a critical aspect of regulatory science. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines provide a framework for the control and qualification of impurities in new drug substances and products. europa.euich.orgeuropa.eu
For this compound, the following regulatory aspects are paramount:
Stereospecific Analysis: The development and validation of stereoselective analytical methods, such as chiral High-Performance Liquid Chromatography (HPLC), are essential to separate and quantify the individual enantiomers of this compound. nih.govresearchgate.net This is crucial for controlling the stereochemical purity of both the impurity and the final drug product.
Impurity Qualification: According to ICH Q3A(R2), impurities present above a certain threshold must be qualified, meaning their safety must be assessed. ich.org If this compound is identified as a significant impurity in solifenacin, dedicated toxicological studies would be required. The level of any impurity in a new drug substance that has been adequately tested in safety and/or clinical studies is considered qualified. ich.org
Stability Studies: The stability of the drug substance with respect to the formation of impurities like this compound under various stress conditions (e.g., acid, base, heat) must be thoroughly investigated. canada.ca
Ensuring the stereochemical purity and controlling impurities are fundamental to guaranteeing the quality, safety, and efficacy of the final pharmaceutical product.
Q & A
Q. What are the critical considerations for synthesizing rac-2-Ethyl-Solifenacin Hydrochloride with high enantiomeric purity?
Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) and chiral resolution techniques. For example, carbodiimide-mediated coupling (as in thiazolidine-4-carboxylic acid derivatives) can stabilize intermediates, while recrystallization or chiral chromatography separates enantiomers . Purification steps must include NMR and HPLC to confirm stereochemical integrity, referencing protocols for analogous hydrochloride salts .
Q. Which analytical techniques are essential for characterizing this compound?
A combination of spectroscopic (¹H/¹³C NMR, FT-IR), chromatographic (HPLC with chiral columns), and mass spectrometric methods is critical. For hydrochloride salts, X-ray diffraction can resolve crystal structure ambiguities, while thermogravimetric analysis (TGA) assesses stability . Ensure purity validation via elemental analysis and comparison to reference spectra from authoritative databases (e.g., SciFinder) .
Advanced Research Questions
Q. How can researchers optimize in vitro assays for evaluating this compound’s muscarinic receptor affinity?
Use radioligand binding assays with [³H]-N-methylscopolamine in CHO-K1 cells expressing human M3 receptors. Include negative controls (e.g., atropine) and statistical validation of IC₅₀ values via nonlinear regression. Address batch variability by replicating experiments across multiple cell passages and validating with blinded data analysis .
Q. What methodologies resolve contradictions in pharmacokinetic data across preclinical studies?
Conduct meta-analyses of published datasets, focusing on variables like administration routes, species-specific metabolism, and analytical method sensitivity. For example, discrepancies in bioavailability may arise from differences in HPLC detection limits or sample preparation (e.g., plasma protein binding effects). Cross-validate findings using LC-MS/MS and in silico pharmacokinetic modeling .
Q. How should researchers design studies to investigate this compound’s off-target effects?
Employ high-throughput screening (HTS) against panels of GPCRs, ion channels, and enzymes (e.g., cytochrome P450 isoforms). Use concentration-response curves to calculate selectivity ratios. For conflicting results, apply mechanistic studies (e.g., patch-clamp electrophysiology for ion channel interactions) and orthogonal assays (e.g., fluorescent calcium mobilization) .
Data Integrity and Reproducibility
Q. What best practices ensure reproducibility in this compound research?
Document all synthetic steps, characterization data, and assay conditions in line with FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use electronic lab notebooks (ELNs) for real-time data capture and share raw datasets (e.g., NMR FIDs, chromatograms) via repositories like Zenodo . Validate methods through inter-laboratory comparisons and adherence to ICH Q2(R1) guidelines .
Q. How can researchers address variability in enantiomeric excess (EE) measurements?
Standardize chiral HPLC conditions (e.g., column type, mobile phase pH) and calibrate detectors using certified reference materials. For low EE values (<90%), employ circular dichroism (CD) spectroscopy or enzymatic resolution to confirm results. Statistical tools like Grubbs’ test can identify outliers in triplicate measurements .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in vitro?
Follow GHS hazard classifications for hydrochloride salts, including PPE (gloves, goggles) and fume hood use. For cytotoxicity assays, adhere to institutional biosafety guidelines (e.g., NIH/OSHA). Include Material Safety Data Sheets (SDS) in appendices and disclose risk mitigation strategies in publications .
Q. How should researchers navigate intellectual property (IP) constraints when publishing this compound data?
Conduct patent searches using platforms like Espacenet to avoid infringement. For novel derivatives, file provisional patents prior to manuscript submission. Clearly distinguish public-domain methodology (e.g., synthetic routes from non-proprietary journals) from proprietary techniques .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
